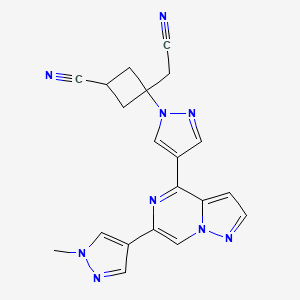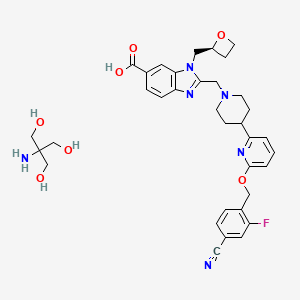
Phenchlobenpyrrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenchlobenpyrrone is potentially for the treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
Chromatographic Applications
M. Clifford (1974) discussed the use of poly-N-vinylpyrrolidone as an adsorbent for thin-layer chromatography of phenolic compounds, which might be relevant for the analysis of complex molecules like Phenchlobenpyrrone. This method forms hydrogen bonds with phenolic hydroxyl and carboxyl groups, allowing for the separation of various acids (Clifford, 1974).
Chemical Research Perspectives
G. Wittig (1980) shared insights into chemical research and the importance of determination and perseverance, which are applicable to the exploration and application of complex chemicals like Phenchlobenpyrrone (Wittig, 1980).
Drug Development Applications
Xiaojiang Hao's work, highlighted by Yue-Mao Shen et al. (2018), mentioned Phenchlobenpyrrone as a candidate drug that entered Phase II clinical trials for Alzheimer’s disease treatment, indicating its potential application in pharmaceutical research (Shen & Chen, 2018).
Spin-Polarization Studies in Organic Chemistry
T. Glaser (2013) investigated the meta-phenylene unit as a ferromagnetic coupler in organic chemistry, which could be relevant to understanding the molecular interactions of Phenchlobenpyrrone (Glaser, 2013).
Software Development for Scientific Research
D. D. Roure and C. Goble (2009) discussed the Taverna Workbench, a scientific-workflow-management system that could potentially be used for managing and analyzing data related to Phenchlobenpyrrone research (Roure & Goble, 2009).
Adsorption and Environmental Applications
S. Abdi et al. (2017) explored the adsorption properties of polypyrrole, which could be related to the adsorption behavior of Phenchlobenpyrrone in various environmental or biological contexts (Abdi, Nasiri, Mesbahi, & Khani, 2017).
Propiedades
Número CAS |
215036-81-0 |
|---|---|
Nombre del producto |
Phenchlobenpyrrone |
Fórmula molecular |
C17H16ClNO |
Peso molecular |
285.77 |
Nombre IUPAC |
rel-(4R,5R)-5-(2-chlorobenzyl)-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-15-9-5-4-8-13(15)10-16-14(11-17(20)19-16)12-6-2-1-3-7-12/h1-9,14,16H,10-11H2,(H,19,20)/t14-,16-/m1/s1 |
Clave InChI |
VKZXZQUFDSNROH-GDBMZVCRSA-N |
SMILES |
O=C1N[C@H](CC2=CC=CC=C2Cl)[C@@H](C3=CC=CC=C3)C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)

![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)
![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)


![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)



![8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide](/img/structure/B610022.png)